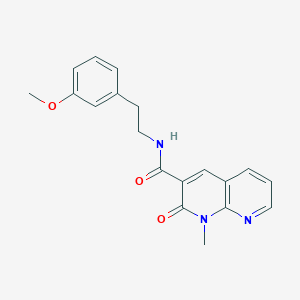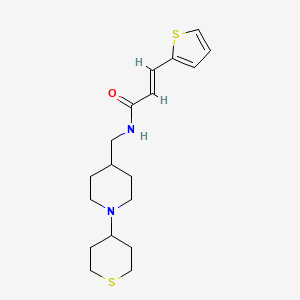
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a naphthyridine core, which is known for its biological activity and versatility in chemical synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide typically involves multiple steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxyphenethylamine and 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid.
Amide Bond Formation: The key step involves the formation of an amide bond between the amine group of 3-methoxyphenethylamine and the carboxylic acid group of 1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxylic acid. This can be achieved using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
For large-scale production, the synthesis can be optimized by:
Scaling Up: Using larger reaction vessels and optimizing reaction conditions to ensure consistent yield and purity.
Automation: Implementing automated synthesis and purification systems to enhance efficiency and reproducibility.
Green Chemistry: Adopting environmentally friendly solvents and reagents to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like PCC (pyridinium chlorochromate) or KMnO₄ (potassium permanganate) under mild conditions.
Reduction: Reagents like NaBH₄ (sodium borohydride) or LiAlH₄ (lithium aluminium hydride).
Substitution: Reagents like NaH (sodium hydride) or K₂CO₃ (potassium carbonate) in polar aprotic solvents.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
Catalysis: Used as a ligand in catalytic reactions due to its ability to coordinate with metal centers.
Organic Synthesis: Employed as an intermediate in the synthesis of more complex organic molecules.
Biology
Enzyme Inhibition: Investigated for its potential to inhibit specific enzymes involved in disease pathways.
Receptor Binding: Studied for its ability to bind to certain biological receptors, influencing cellular processes.
Medicine
Drug Development: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.
Antimicrobial Activity: Evaluated for its potential antimicrobial properties against bacterial and fungal pathogens.
Industry
Material Science: Used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: Investigated for its potential use as a pesticide or herbicide.
作用機序
The mechanism of action of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide involves:
Molecular Targets: Binding to specific enzymes or receptors, altering their activity.
Pathways: Modulating signaling pathways involved in cellular processes such as proliferation, apoptosis, and metabolism.
類似化合物との比較
Similar Compounds
N-(3-methoxyphenethyl)aniline: Similar structure but lacks the naphthyridine core.
1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide: Similar core structure but lacks the 3-methoxyphenethyl group.
Uniqueness
Structural Features: The combination of the naphthyridine core with the 3-methoxyphenethyl group provides unique chemical and biological properties.
Biological Activity: Exhibits distinct biological activities compared to similar compounds, making it a valuable candidate for drug development and other applications.
This detailed overview highlights the significance of N-(3-methoxyphenethyl)-1-methyl-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide in various scientific and industrial fields
特性
IUPAC Name |
N-[2-(3-methoxyphenyl)ethyl]-1-methyl-2-oxo-1,8-naphthyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c1-22-17-14(6-4-9-20-17)12-16(19(22)24)18(23)21-10-8-13-5-3-7-15(11-13)25-2/h3-7,9,11-12H,8,10H2,1-2H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCXSIRBJOGMPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=N2)C=C(C1=O)C(=O)NCCC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(4-methoxyphenethyl)-2-((6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2630380.png)
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-3-methylbenzamide](/img/structure/B2630381.png)

![1-(Chloromethyl)-3-(4-propan-2-ylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2630384.png)

![7-chloro-1,3-diphenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2630386.png)
![N-(furan-2-ylmethyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B2630388.png)
![N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2630391.png)


![1-(4-{[(anilinocarbonyl)oxy]ethanimidoyl}phenyl)-1H-imidazole](/img/structure/B2630396.png)
![(Z)-N-(4-Chloro-2-nitrophenyl)-2-cyano-3-[3,5-dichloro-4-[(2-chlorophenyl)methoxy]phenyl]prop-2-enamide](/img/structure/B2630397.png)
![(4r,5r)-5-[3,5-Bis(trifluoromethyl)phenyl]-4-methyl-1,3-oxazolidin-2-one](/img/structure/B2630400.png)
![1-[2-(4-Hydroxyphenyl)ethyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B2630402.png)
